![molecular formula C12H16N2O3 B2883449 4-({[(Propan-2-yl)carbamoyl]amino}methyl)benzoic acid CAS No. 847744-23-4](/img/structure/B2883449.png)
4-({[(Propan-2-yl)carbamoyl]amino}methyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-({[(Propan-2-yl)carbamoyl]amino}methyl)benzoic acid” is a chemical compound with the molecular formula C12H16N2O3 and a molecular weight of 236.27 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “4-({[(Propan-2-yl)carbamoyl]amino}methyl)benzoic acid” is represented by the SMILES string: O=C(O)C1=CC=C(CNC(NC©C)=O)C=C1 . This indicates that the compound contains a benzene ring with a carboxylic acid group (COOH) and a carbamoyl group (CONH2) attached to it.Scientific Research Applications
Drug Design and Development
This compound is considered for the design of new drugs due to its boronic acid and ester components. These are particularly useful as boron-carriers suitable for neutron capture therapy . This therapy is a form of cancer treatment that targets and destroys cancer cells more effectively and with less harm to nearby healthy tissue.
Drug Delivery Systems
The stability of this compound in water is marginal, which is a significant consideration for its application in drug delivery systems . Its reactivity at physiological pH levels suggests potential in controlled-release formulations, where the drug is released upon hydrolysis under specific conditions.
Synthesis of Heterocyclic Compounds
The compound is involved in the synthesis of complex molecules, such as 1,3-thiazol-5-ylmethyl derivatives . These derivatives are crucial in developing pharmaceuticals that interact with various biological targets.
Mechanism of Action
Target of Action
Based on its structure, it can be inferred that it may interact with proteins or enzymes that have affinity for benzoic acid derivatives or carbamoyl groups .
Mode of Action
It’s known that benzylic compounds can undergo free radical reactions . In such reactions, a radical species abstracts a hydrogen atom from the benzylic position, leading to the formation of a resonance-stabilized benzylic radical . This radical can then react further, leading to various possible outcomes depending on the reaction conditions .
Biochemical Pathways
Benzoic acid derivatives are known to participate in various biochemical processes, including metabolism and signal transduction .
Pharmacokinetics
The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of functional groups that can interact with biological membranes .
Result of Action
The effects would depend on the specific targets of the compound and the nature of its interactions with these targets .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . For instance, the compound’s reactivity might be affected by the pH of its environment, as this can influence the protonation state of its carboxylic acid and amine groups .
properties
IUPAC Name |
4-[(propan-2-ylcarbamoylamino)methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-8(2)14-12(17)13-7-9-3-5-10(6-4-9)11(15)16/h3-6,8H,7H2,1-2H3,(H,15,16)(H2,13,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGAYXMRVURPWFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NCC1=CC=C(C=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.